
1-(2,4-Difluorophenyl)propan-2-one
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)propan-2-one is a chemical compound synthesized through specific reactions and possessing unique molecular and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves base-catalyzed Claisen-Schmidt condensation reactions. For example, Salian et al. (2018) synthesized chalcone derivatives using a similar method, indicating a potential approach for synthesizing 1-(2,4-Difluorophenyl)propan-2-one (Salian et al., 2018).
Molecular Structure Analysis
X-ray diffraction is often used to confirm the molecular structure of such compounds. For instance, Li et al. (2015) used this technique to study 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a structurally related compound (Li et al., 2015).
Chemical Reactions and Properties
The compound can be involved in various chemical reactions, forming different derivatives. For example, Shimizu et al. (1996) demonstrated the conversion of a related trifluoro compound into 1,1,1-trifluoro-2,3-epoxypropane, showing the reactive versatility of such compounds (Shimizu et al., 1996).
Physical Properties Analysis
The physical properties of these compounds can be analyzed through techniques like FT-IR and X-ray diffraction, as done by Mary et al. (2015) for a similar compound (Mary et al., 2015).
Chemical Properties Analysis
Chemical properties like hyperpolarizability and HOMO-LUMO energy gap can be assessed using computational methods like density functional theory (DFT), as demonstrated by Najiya et al. (2014) for a chemically related compound (Najiya et al., 2014).
Wissenschaftliche Forschungsanwendungen
Biochemical Production and Downstream Processing
A review by Xiu and Zeng (2008) on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol emphasizes the importance of efficient recovery and purification methods for chemicals produced through microbial fermentation (Xiu & Zeng, 2008). This research area might be relevant for "1-(2,4-Difluorophenyl)propan-2-one" if it or its derivatives can be produced biologically, highlighting the significance of innovative separation technologies in biochemical production processes.
Environmental Toxicology and Biodegradation
Research on 2,4-D herbicide toxicity and its environmental impact, as reviewed by Zuanazzi, Ghisi, and Oliveira (2020), demonstrates the importance of understanding the ecological consequences of chemical compounds and their degradation pathways (Zuanazzi, Ghisi, & Oliveira, 2020). Similar investigations could be pertinent for "1-(2,4-Difluorophenyl)propan-2-one" regarding its stability, biodegradability, and potential environmental effects.
Microbial Degradation of Chemicals
Liu and Avendaño (2013) discussed the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to "1-(2,4-Difluorophenyl)propan-2-one" due to the presence of fluorine atoms (Liu & Avendaño, 2013). This study underscores the potential for bioremediation strategies in managing the environmental fate of fluorinated organic compounds.
Herbicide Behavior and Biodegradation
Magnoli et al. (2020) provided insights into the behavior of 2,4-D herbicides in agricultural environments and highlighted microbial biodegradation aspects (Magnoli et al., 2020). This research could inform studies on "1-(2,4-Difluorophenyl)propan-2-one," especially if it shares similar environmental pathways or if it is used in agricultural contexts.
Safety And Hazards
This compound is associated with certain hazards. It may cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled . Therefore, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHHDTNIOCSTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370551 | |
| Record name | 2,4-DIFLUOROPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)propan-2-one | |
CAS RN |
274682-91-6 | |
| Record name | 2,4-DIFLUOROPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluorophenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



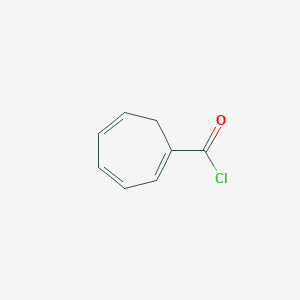
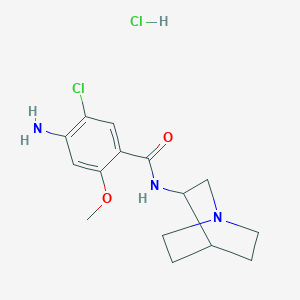
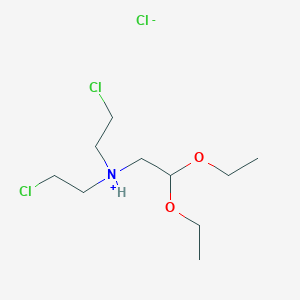
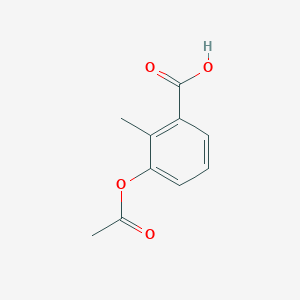
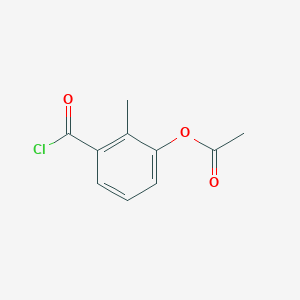
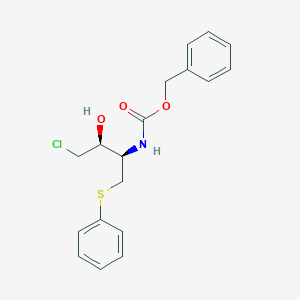
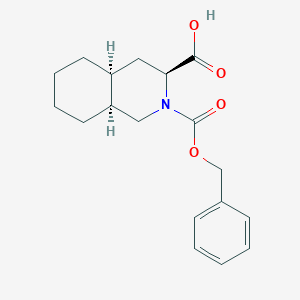



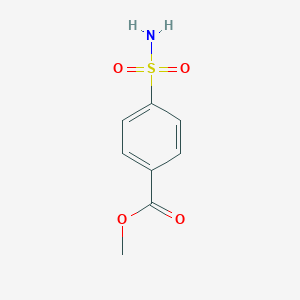
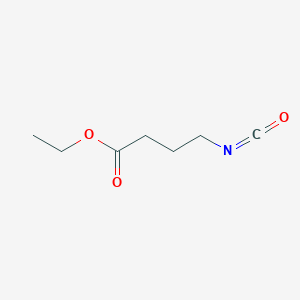
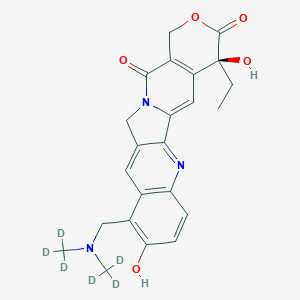
![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)